molecular formula C19H16N2O5S B2947283 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 932293-29-3

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2947283
CAS No.: 932293-29-3
M. Wt: 384.41
InChI Key: AGSVCIZMVDAETF-UHFFFAOYSA-N
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Description

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative featuring a 2H-chromene core substituted at the 3-position with a carboxamide group. The phenyl ring of the carboxamide is further modified at the 3-position with a 1,1-dioxidoisothiazolidin-2-yl moiety (Fig. 1).

Coumarin derivatives are widely studied for applications in medicinal chemistry, including kinase inhibition (e.g., TAK632 in ) , cholinesterase inhibition () , and fluorescent chemoprobes () . The 1,1-dioxidoisothiazolidin-2-yl group may contribute to metabolic stability and hydrogen-bonding interactions, making this compound a candidate for drug discovery.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c22-18(16-11-13-5-1-2-8-17(13)26-19(16)23)20-14-6-3-7-15(12-14)21-9-4-10-27(21,24)25/h1-3,5-8,11-12H,4,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSVCIZMVDAETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H16N2O5SC_{19}H_{16}N_{2}O_{5}S and a molecular weight of approximately 372.41 g/mol. Its structure features a chromene backbone, which is known for diverse biological activities, and an isothiazolidin moiety that may enhance its reactivity and therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways. While detailed mechanisms remain under investigation, preliminary studies suggest potential interactions with:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : Binding to cellular receptors could trigger signaling cascades affecting cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that derivatives of the chromene structure exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the isothiazolidin group may enhance this activity by disrupting microbial cell wall synthesis or function.

Case Studies and Research Findings

  • Synthesis and Biological Testing :
    • A study synthesized various derivatives of 2H-chromene and evaluated their antimicrobial activities. Compounds structurally related to this compound demonstrated significant inhibition against Candida albicans and Staphylococcus aureus .
  • Structure-Activity Relationship (SAR) :
    • Research emphasizes the importance of structural modifications in enhancing biological activity. The introduction of different substituents on the chromene ring has been shown to influence both antimicrobial and anticancer activities .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Chromene Derivative AAntimicrobialStaphylococcus aureus
Chromene Derivative BAnticancerHeLa Cells
Chromene Derivative CAntimicrobialEscherichia coli
Chromene Derivative DAnticancerMCF-7 Breast Cancer Cells

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The following coumarin carboxamides share core structural features with the target compound but differ in substituents and biological activities:

Table 1: Structural and Functional Comparison of Coumarin Carboxamides
Compound Name Key Substituents Reported Activity Synthesis Method (Reference)
Target Compound 3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl Not explicitly stated (in evidence) Not detailed in evidence
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 4-Sulfamoylphenyl Not specified Cyclization in acetic acid/NaOAc
IPC () 3-(1H-Imidazol-1-yl)propyl Fluorescent chemoprobe for PA/Fe³⁺ Condensation of coumarin acid chloride
18o () Peptidomimetic aldehyde chain Kinase inhibition (inferred from TAK632) Multi-step peptide coupling
1A () Piperidinyl, diethylamino Butyrylcholinesterase inhibition Amide coupling using oxalyl chloride
Compound 169 () 1,2,3-Triazolyl, 4-chlorobenzyl Not specified Click chemistry
Compounds 1–3 () Methyl, methoxyphenyl MAO-B inhibition Condensation with salicylaldehydes

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The sulfamoylphenyl group in compound 12 () may enhance solubility and sulfonamide-mediated target binding, similar to the isothiazolidine dioxide group in the target compound . Piperidinyl and diethylamino groups in 1A () improve CNS penetration for cholinesterase inhibition .

Synthetic Routes :

  • Cyclization in acetic acid (compound 12, ) vs. peptide coupling (18o, ) highlights divergent strategies for carboxamide formation.
  • Click chemistry (compound 169, ) offers modularity for introducing triazole rings, contrasting with traditional condensation methods () .

Biological Applications: MAO-B inhibitors () rely on methoxyphenyl groups for selectivity, while diethylamino-substituted coumarins () target cholinesterase. The target compound’s isothiazolidine dioxide group may favor kinase or protease inhibition, akin to TAK632 () .

Research Findings and Implications

Pharmacological Potential

  • Fluorescent Probes : The imidazole in IPC () shows that coumarin carboxamides can be tailored for dual sensing, a feature exploitable in the target compound via its isothiazolidine dioxide group.

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